molecular formula C18H37Br B154017 1-Bromooctadecane CAS No. 112-89-0

1-Bromooctadecane

Cat. No. B154017
CAS RN: 112-89-0
M. Wt: 333.4 g/mol
InChI Key: WSULSMOGMLRGKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds can be complex and diverse. Paper describes a gold-catalyzed synthesis of brominated dienes, which suggests that transition metal catalysis is a useful strategy for introducing bromine into organic molecules. Similarly, paper reports the synthesis of a brominated alumole, indicating that halogenated compounds can be synthesized through reactions with halogenating agents like AlBr3. Paper and discuss the synthesis of 1-bromo-1-lithioethene, a reagent that can be used for further chemical transformations, demonstrating the utility of brominated reagents in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated compounds can vary widely. Paper mentions that the synthesized 1-bromoalumole exists as a dimer in the crystalline state, which is an important consideration for the physical properties of such compounds. Paper details an X-ray crystal structure analysis of a brominated compound, providing insight into the stereochemistry and conformation of brominated cyclic structures.

Chemical Reactions Analysis

Brominated compounds are versatile in chemical reactions. Paper shows that the synthesized brominated dienes can participate in Diels-Alder and cross-coupling reactions, which are fundamental reactions in organic chemistry. Paper explores the use of a bromo-capped diruthenium compound for in situ bromine generation, which can be applied to bromination and aziridination reactions. This indicates that brominated compounds can act as intermediates for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. Paper discusses the synthesis of 1-bromobutane, which is similar to 1-Bromooctadecane in that it is a brominated alkane, and the paper provides insights into the reaction conditions and selectivity. The presence of bromine can affect the reactivity, boiling point, density, and other physical properties of the compound.

Relevant Case Studies

While there are no direct case studies on 1-Bromooctadecane, the papers provide several case studies on the synthesis and reactivity of brominated compounds. For example, paper discusses the regiospecific bromination of a tricyclic compound, which is relevant to understanding how bromine reacts with complex organic structures. Paper provides a case study on the crystal structure of a brominated nitro compound, which is useful for understanding the structural aspects of brominated organics. Lastly, paper10 describes the ring expansion of a brominated alumole, which is a case study on the reactivity of brominated compounds in ring-forming reactions.

Scientific Research Applications

  • Synthesis of Organic Bentonite Modifiers : 1-Bromooctadecane is used as a raw material in the synthesis of Dimethyldistearylammonium Bromide (DODMAB), a bentonite modifier with impressive performance. Its application in the modification of bentonite has demonstrated excellent results, especially in oil base drilling fluid used in oilfield operations (Liu et al., 2014).

  • Development of Stimuli-Responsive Films : Research involving N-alkyl-substituted polyurethanes synthesized from 1-bromooctadecane has led to the creation of stimuli-responsive films. These films demonstrate reversible switching in surface wettability, a characteristic beneficial for various technological applications (Wang et al., 2013).

  • Exploration in Organic Synthesis : The utility of 1-bromooctadecane extends to organic synthesis, where it serves as a precursor or an intermediate in various chemical reactions. Its application spans across different synthesis processes, contributing to the development of novel compounds and materials in organic chemistry. This broad application highlights its versatility and importance in the field of synthetic chemistry.

Safety And Hazards

1-Bromooctadecane is classified as Aspiration Toxicity 1 according to the GHS classification . The signal word is “Danger” and the hazard statement is H304 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-bromooctadecane
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InChI

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3
Source PubChem
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InChI Key

WSULSMOGMLRGKU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H37Br
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DSSTOX Substance ID

DTXSID8059423
Record name 1-Bromooctadecane
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Molecular Weight

333.4 g/mol
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Physical Description

White odorless solid; mp = 25-30 deg C; [Alfa Aesar MSDS]
Record name 1-Bromooctadecane
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Vapor Pressure

0.00000594 [mmHg]
Record name 1-Bromooctadecane
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Product Name

1-Bromooctadecane

CAS RN

112-89-0
Record name 1-Bromooctadecane
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Synthesis routes and methods I

Procedure details

Octadecan-1-ol (1a) (520 mg, 1.92 mmol) and Ph3P (550 mg, 2.10 mmol) were dissolved in CH2Cl2 (25 mL). The mixture was cooled in an ice bath and CBr4 (630 mg, 1.90 mmol) was added with stirring. The mixture was allowed to warm to r.t. and was stirred overnight, then it was concentrated under a stream of N2 and the residue was subjected to flash column chromatography on silica, eluting with hexane, to afford 1-bromooctadecane (2a) (605 mg, 96%) as a waxy solid; mp 26-28° C.
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
630 mg
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
C Bai, K Li, D Fang, X Ye, H Zhang, Q Li, J Li… - Colloids and Surfaces A …, 2021 - Elsevier
… flotation agent named N-octadecyl-N-methyl-D-glucamine (NO-NMDG), was designed and prepared using N-methyl-D-glucamine as a polyhydroxy molecule and 1-bromooctadecane …
Number of citations: 3 www.sciencedirect.com
PD Siegel, A Fedorowicz, L Butterworth… - Toxicological …, 2009 - academic.oup.com
… The 1-bromoalkanes evaluated in this study that were solids at RT were 1-bromooctadecane (C18) and larger. Volatility of the individual bromoalkanes of carbon chain lengths ≥ C18 …
Number of citations: 13 academic.oup.com
H Wang, F Chen, D Li, L Zhang, M Luo, J He… - Energy & …, 2022 - ACS Publications
… The elongated bands associated with C–H and C–O–C bonds were also observed in 1-bromooctadecane-modified xanthan gum, compared with the xanthan gum precursor. (63) …
Number of citations: 2 pubs.acs.org
V Grossi, R de Mesmay, A Galtayries, D Raphel… - Organic …, 2008 - Elsevier
Dominant C 12 to C 30 1-chloro-, 1-bromo- and 1-iodo-n-alkanes were observed during off line and on line pyrolysis at relatively low temperatures (300 and 358C) of polar fractions of …
Number of citations: 4 www.sciencedirect.com
Y Wang, L Liu, C Qiao, T Li - Australian Journal of Chemistry, 2013 - CSIRO Publishing
… -bis(phenylisocyanate) (MDI), poly(propylene glycol) (PPG, M n 1000), 1,4-butanediol (BDO), 1-bromooctane (C 8 H 17 Br), 1-bromotetradecane (C 14 H 29 Br), 1-bromooctadecane (C …
Number of citations: 1 www.publish.csiro.au
WJ Kim, SO Kang, CS Ah, YW Lee, DH Ha… - Bulletin of the Korean …, 2004 - koreascience.kr
… A mixture of s-SWCNT-COONa and 1 g of 1-bromooctadecane (melting point: 28 oC) was kept at … Residual 1 -bromooctadecane was removed by washing with ethanol four times. The …
Number of citations: 43 koreascience.kr
H Kunisada, Y Yuki, S Kondo… - Die Makromolekulare …, 1993 - Wiley Online Library
… reaction of 2,4-diamino-6-isopropenyl-I ,3,5-triazine (1) with 1 -bromooctadecane in the presence … b, Sodium hydride was used in equimolar amounts with 1-bromooctadecane. ') Product …
Number of citations: 5 onlinelibrary.wiley.com
J Liu, Y Wang, S Xu, DD Sun - Materials Letters, 2010 - Elsevier
… In this work, we report the application of etherification reaction between 1-bromooctadecane (BOD) and GO to produce graphene soluble in organic solvents (Scheme 1). During the …
Number of citations: 41 www.sciencedirect.com
N NAKAMURA, A WATANABE - Journal of Japan Oil Chemists' …, 1978 - jstage.jst.go.jp
抄録 A differential scanning calorimeter (Perkin Elmer DSC-1B) has been applied to the thermal investigation for phase change phenomenon of 1-bromooctadecane, and different …
Number of citations: 0 www.jstage.jst.go.jp
DD Kaska, M Polne-Fuller, A Gibor - Applied microbiology and …, 1991 - Springer
… Trichosphaerium I-7 was maintained for at least 8 weeks with hexadecane, octadecane, 1-chlorooctadecane or 1bromooctadecane as carbon sources, while cultures maintained …
Number of citations: 9 link.springer.com

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